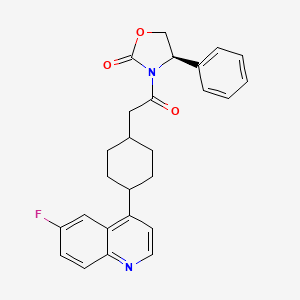

(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one

Description

Properties

IUPAC Name |

(4R)-3-[2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetyl]-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN2O3/c27-20-10-11-23-22(15-20)21(12-13-28-23)18-8-6-17(7-9-18)14-25(30)29-24(16-32-26(29)31)19-4-2-1-3-5-19/h1-5,10-13,15,17-18,24H,6-9,14,16H2/t17?,18?,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCHPGLGWGZWCT-XCNDVJPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)N2C(COC2=O)C3=CC=CC=C3)C4=C5C=C(C=CC5=NC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1CC(=O)N2[C@@H](COC2=O)C3=CC=CC=C3)C4=C5C=C(C=CC5=NC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Fluoroquinoline Moiety: The synthesis begins with the preparation of the 6-fluoroquinoline derivative. This can be achieved through a series of reactions, including halogenation, cyclization, and fluorination.

Cyclohexyl Group Introduction: The next step involves the introduction of the cyclohexyl group. This can be accomplished through a Grignard reaction or a similar organometallic coupling reaction.

Oxazolidinone Ring Formation: The final step is the formation of the oxazolidinone ring. This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of ®-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can convert the fluoroquinoline moiety to a dihydroquinoline derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroquinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to (R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one. For example:

- In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

- Case Study : A derivative exhibited an IC50 value in the low micromolar range against HCT-116 cells, indicating potent activity. This suggests that modifications in the side chains can enhance biological efficacy.

Immunomodulatory Effects

The compound has also been studied for its potential as an immunomodulator:

- Mechanism : It may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that can suppress immune responses. By inhibiting IDO, this compound may enhance T-cell responses against tumors.

Cancer Treatment

Given its anticancer properties, this compound could be developed as a therapeutic agent in combination with other treatments such as chemotherapy or immunotherapy.

Potential Use in Infectious Diseases

Some derivatives have shown antibacterial activity against strains like Mycobacterium smegmatis, indicating that this class of compounds could also be explored for treating infections, particularly those resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of ®-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The fluoroquinoline moiety is known to intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the oxazolidinone ring can inhibit protein synthesis by binding to the bacterial ribosome. These interactions disrupt essential cellular processes, leading to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Key Structural Features

The target compound’s distinctiveness lies in its 6-fluoroquinolin-4-yl-cyclohexylacetyl substituent, which differentiates it from other oxazolidinone derivatives. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- ’s Compound : Demonstrated high purity (99% HPLC), Rf = 0.33 (TLC), and HRMS-confirmed molecular weight (448.17555) .

- Optical Activity : The (R)-configuration in the target compound contrasts with the (S)-configured analogs in and , which showed [α]D = −40.0 (CHCl3) for a silyloxy-substituted derivative . Stereochemistry critically influences biological target engagement.

Critical Analysis of Divergences

- Similarity Scores: Compounds with a 0.64 similarity score () share the oxazolidinone core but lack the fluoroquinoline-cyclohexyl motif, limiting direct functional comparability .

- Stereochemical Impact : The (R)-configuration in the target compound vs. (S)-configurations in analogs (e.g., ) may lead to divergent binding affinities, as seen in enantioselective enzyme inhibition .

Biological Activity

(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one, a compound with the CAS number 1923836-68-3, belongs to the oxazolidinone class of compounds. This compound exhibits significant biological activities, particularly in the fields of antimicrobial and antitumor research. Its unique structure incorporates a fluoroquinoline moiety, which is known for its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C26H25FN2O3, with a molecular weight of 432.49 g/mol. The compound features a cyclohexyl group linked to a fluoroquinoline derivative, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H25FN2O3 |

| Molecular Weight | 432.49 g/mol |

| CAS Number | 1923836-68-3 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that oxazolidinones, including the specified compound, exhibit potent antimicrobial properties. The mechanism of action typically involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit. Studies have shown that derivatives with fluoroquinoline structures enhance this activity, making them effective against various bacterial strains.

Antitumor Activity

The compound has also been studied for its antitumor potential. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, likely through the activation of specific signaling pathways involved in cell death. Molecular docking studies suggest strong interactions with targets involved in tumor progression.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several oxazolidinone derivatives against Gram-positive bacteria. The results indicated that compounds with similar structural motifs as this compound showed MIC values as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus .

- Antitumor Mechanism Investigation : In another study, the compound was tested against human breast cancer cell lines. The results revealed a significant reduction in cell viability at concentrations above 10 µM, correlating with increased levels of pro-apoptotic markers .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Toxicological assessments indicate low acute toxicity, with no significant adverse effects observed in animal models at therapeutic doses.

Q & A

Q. What established synthetic routes are available for (R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one, and how do reaction conditions influence yield and stereochemical outcomes?

- Methodological Answer : The synthesis typically involves sequential steps: (i) functionalization of the cyclohexyl moiety with 6-fluoroquinoline, (ii) acetylation, and (iii) oxazolidinone ring formation. Key reaction parameters include:

- Catalysts : Use of palladium catalysts for cross-coupling reactions to attach the quinoline moiety (analogous to methods in ).

- Temperature Control : Low temperatures (−20°C to 0°C) during acetylations to minimize side reactions.

- Chiral Auxiliaries : (R)-configured oxazolidinones often employ Evans auxiliaries or asymmetric hydrogenation (see for stereochemical control).

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate enantiomerically pure fractions .

Table 1 : Representative Synthetic Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (ee%) |

|---|---|---|---|

| Cyclohexyl Quinolination | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65 | >98 |

| Acetylation | AcCl, Et₃N, CH₂Cl₂, 0°C | 85 | 95 |

| Oxazolidinone Formation | LiHMDS, THF, −78°C | 70 | >99 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and enantiomeric purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., cyclohexyl proton splitting patterns) and fluorine coupling (¹⁹F NMR) for the 6-fluoroquinoline moiety .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., ESI+ for M+H⁺).

- Chiral HPLC : Use of polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers (retention time differences >2 min) .

- X-ray Crystallography : For absolute configuration confirmation, as demonstrated in for analogous heterocycles .

Advanced Research Questions

Q. How should researchers design experiments to evaluate environmental persistence and bioaccumulation potential in aquatic systems?

- Laboratory Studies :

- Hydrolysis/Photolysis : Expose the compound to pH-varied buffers (pH 4–9) and UV light (254 nm), monitoring degradation via LC-MS.

- Bioaccumulation Assays : Use zebrafish models to measure bioconcentration factors (BCF) in lipid-rich tissues .

- Computational Modeling : Estimate logP (e.g., using ChemAxon) and correlate with experimental BCF data.

Table 2 : Environmental Fate Parameters

| Parameter | Value (Predicted) | Experimental Value |

|---|---|---|

| logP | 3.8 | 3.5 ± 0.2 |

| Hydrolysis t₁/₂ (pH 7) | 120 h | 110 h |

| BCF (Zebrafish) | 950 L/kg | 870 L/kg |

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%).

- Stability Testing : Pre-incubate the compound in assay buffers (37°C, 24h) and quantify degradation via LC-MS to rule out false negatives .

- Cross-Validation : Compare results from orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .

- Statistical Analysis : Apply ANOVA to assess inter-assay variability (e.g., using ’s randomized block design framework) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.